molecular formula C19H17BrN4O2S B308433 10-BROMO-3-(ETHYLSULFANYL)-6-(2-METHOXYPHENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

10-BROMO-3-(ETHYLSULFANYL)-6-(2-METHOXYPHENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

Cat. No.: B308433
M. Wt: 445.3 g/mol
InChI Key: UVYSJCKEQAIKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-BROMO-3-(ETHYLSULFANYL)-6-(2-METHOXYPHENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound characterized by its unique triazino-benzoxazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-BROMO-3-(ETHYLSULFANYL)-6-(2-METHOXYPHENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the triazino ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromine atom: Bromination is carried out using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the ethylthio group: This is achieved through a substitution reaction using ethylthiol and a suitable base.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

10-BROMO-3-(ETHYLSULFANYL)-6-(2-METHOXYPHENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

10-BROMO-3-(ETHYLSULFANYL)-6-(2-METHOXYPHENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-BROMO-3-(ETHYLSULFANYL)-6-(2-METHOXYPHENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Binding to specific receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-BROMO-3-(ETHYLSULFANYL)-6-(2-METHOXYPHENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE stands out due to its unique triazino-benzoxazepine structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of reactivity and specificity.

Properties

Molecular Formula

C19H17BrN4O2S

Molecular Weight

445.3 g/mol

IUPAC Name

10-bromo-3-ethylsulfanyl-6-(2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C19H17BrN4O2S/c1-3-27-19-22-18-16(23-24-19)13-10-11(20)8-9-14(13)21-17(26-18)12-6-4-5-7-15(12)25-2/h4-10,17,21H,3H2,1-2H3

InChI Key

UVYSJCKEQAIKRO-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=CC=C4OC)N=N1

Canonical SMILES

CCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=CC=C4OC)N=N1

Origin of Product

United States

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